3-Methylfuran-2-carboxamide
CAS No.: 84374-70-9
Cat. No.: VC6877201
Molecular Formula: C6H7NO2
Molecular Weight: 125.127
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84374-70-9 |
|---|---|
| Molecular Formula | C6H7NO2 |
| Molecular Weight | 125.127 |
| IUPAC Name | 3-methylfuran-2-carboxamide |
| Standard InChI | InChI=1S/C6H7NO2/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3,(H2,7,8) |
| Standard InChI Key | RDQSAEZUEUFCFX-UHFFFAOYSA-N |
| SMILES | CC1=C(OC=C1)C(=O)N |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
3-Methylfuran-2-carboxamide (C₆H₇NO₂; molecular weight 125.13 g/mol) consists of a five-membered furan ring with two substituents:
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A methyl group (-CH₃) at the 3-position, influencing electron distribution and steric interactions.
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A carboxamide group (-CONH₂) at the 2-position, enhancing hydrogen-bonding capacity and solubility in polar solvents.
The IUPAC name, 3-methylfuran-2-carboxamide, reflects this substitution pattern. Its planar furan ring and amide functionality enable interactions with biological targets, though specific binding mechanisms remain uncharacterized .
Spectroscopic Properties
While experimental spectral data (e.g., NMR, IR) for 3-methylfuran-2-carboxamide are unavailable in open literature, analogous furan carboxamides exhibit:
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¹H NMR: Resonances near δ 2.3 ppm (methyl group) and δ 6.3–7.1 ppm (furan protons).
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IR: Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3200 cm⁻¹ (N-H) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves the reaction of 3-methylfuran-2-carboxylic acid with ammonia under controlled conditions :
Reaction Scheme:
Key Parameters:
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Reagents: Sodium methoxide (NaOCH₃) as a base, formamide as a solvent and ammonia source.
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Purification: Recrystallization from ethanol or chromatographic methods.
Industrial Scalability
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₇NO₂ |
| Molecular Weight | 125.13 g/mol |
| CAS Number | 84374-70-9 |
| Solubility | Moderate in polar solvents (e.g., DMSO, ethanol) |
| Melting Point | Not reported |
| Stability | Stable under ambient conditions; susceptible to hydrolysis under acidic/basic conditions |
Thermal Behavior: Decomposition likely occurs above 200°C, producing CO, CO₂, and nitrogen oxides .
Applications and Research Directions
Medicinal Chemistry
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Lead Optimization: The carboxamide group serves as a hydrogen-bond donor/acceptor in drug design, potentially enhancing target affinity.
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Prodrug Development: Hydrolytic susceptibility could enable controlled release of active metabolites.
Material Science
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Polymer Precursors: Incorporation into polyamides or coatings for enhanced thermal stability.
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